2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(3-methoxypropyl)acetamide
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Overview
Description
2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(3-methoxypropyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a fluorobenzenesulfonamido group, and a methoxypropyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(3-methoxypropyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-methoxyphenylamine: This can be achieved through the reduction of 4-nitroanisole using a suitable reducing agent such as iron powder and hydrochloric acid.
Formation of 4-fluorobenzenesulfonyl chloride: This intermediate can be synthesized by reacting 4-fluorobenzenesulfonic acid with thionyl chloride.
Coupling Reaction: The 4-methoxyphenylamine is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form N-(4-methoxyphenyl)-4-fluorobenzenesulfonamide.
Acylation: The final step involves the acylation of the sulfonamide with 3-methoxypropylamine and acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives.
Scientific Research Applications
2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(3-methoxypropyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)acetamide: This compound shares the methoxyphenyl group but lacks the fluorobenzenesulfonamido and methoxypropyl groups.
2-fluoro-N-(4-methoxyphenyl)benzamide: Similar in structure but with different functional groups attached to the benzene ring.
Uniqueness
The uniqueness of 2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(3-methoxypropyl)acetamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C19H23FN2O5S |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)-N-(3-methoxypropyl)acetamide |
InChI |
InChI=1S/C19H23FN2O5S/c1-26-13-3-12-21-19(23)14-22(16-6-8-17(27-2)9-7-16)28(24,25)18-10-4-15(20)5-11-18/h4-11H,3,12-14H2,1-2H3,(H,21,23) |
InChI Key |
PLIONIAPBWAQRD-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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